Aluminium tris(trifluoroacetate)

Descripción general

Descripción

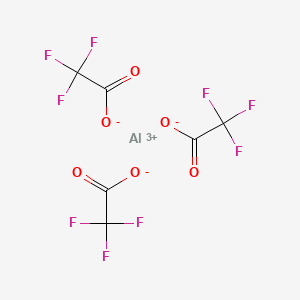

Aluminium tris(trifluoroacetate) is a chemical compound with the molecular formula

C6AlF9O6

. It is composed of one aluminium ion coordinated to three trifluoroacetate anions. This compound is known for its use in various chemical processes and applications due to its unique properties, such as its ability to act as a catalyst and its solubility in organic solvents.Métodos De Preparación

Synthetic Routes and Reaction Conditions: Aluminium tris(trifluoroacetate) can be synthesized through the reaction of aluminium chloride with trifluoroacetic acid. The reaction typically occurs in an organic solvent such as dichloromethane under reflux conditions. The general reaction is as follows:

AlCl3+3CF3COOH→Al(CF3COO)3+3HCl

Industrial Production Methods: In an industrial setting, the production of aluminium tris(trifluoroacetate) involves the careful control of reaction conditions to ensure high purity and yield. This often includes the use of high-purity starting materials and solvents, as well as precise temperature and pressure control.

Types of Reactions:

Substitution Reactions: Aluminium tris(trifluoroacetate) can undergo substitution reactions where the trifluoroacetate groups are replaced by other ligands.

Hydrolysis: In the presence of water, aluminium tris(trifluoroacetate) can hydrolyze to form aluminium hydroxide and trifluoroacetic acid.

Common Reagents and Conditions:

Substitution Reactions: These reactions typically require the presence of a nucleophile that can displace the trifluoroacetate groups.

Hydrolysis: This reaction occurs readily in the presence of water or moisture.

Major Products Formed:

Substitution Reactions: The products depend on the nature of the nucleophile used.

Hydrolysis: The major products are aluminium hydroxide and trifluoroacetic acid.

Aplicaciones Científicas De Investigación

Chemical Applications

Catalysis in Organic Reactions

Aluminium tris(trifluoroacetate) serves as an effective catalyst in several organic reactions. Its ability to stabilize reaction intermediates enhances the efficiency of processes such as polymerization and esterification. The compound facilitates the formation of aluminum fluorides, which are crucial in fluorolytic sol-gel synthesis, a method used to create advanced materials.

| Reaction Type | Description | Outcome |

|---|---|---|

| Polymerization | Catalyzes the polymerization of various monomers | Increased yield and reaction rate |

| Esterification | Enhances the formation of esters from acids and alcohols | Improved selectivity |

| Sol-gel Synthesis | Modifies conditions for aluminum fluoride synthesis | High-quality optical coatings |

Biological and Medical Applications

Biochemical Research

In biological contexts, Al(TFA)₃ is utilized in the preparation of biochemical reagents and pharmaceutical formulations. Its role in inhibiting specific enzymes involved in cellular processes has been documented, indicating potential therapeutic applications.

- Enzyme Interaction : Al(TFA)₃ can inhibit enzymes related to DNA replication and repair, affecting gene expression and cellular function.

- Cellular Effects : Studies show that it can inhibit the proliferation of osteoblasts and chondrocytes, which are vital for bone and cartilage formation.

Industrial Applications

Material Production

Aluminium tris(trifluoroacetate) is employed in the production of advanced materials, particularly in creating coatings and films. Its unique properties allow for high solubility in organic solvents, making it suitable for various industrial applications.

- Optical Coatings : The compound is instrumental in the sol-gel process for optical coatings, enhancing transparency and durability.

- Film Formation : It aids in forming thin films with specific optical properties, beneficial for electronic and photonic devices.

Case Study 1: Optical Coatings Development

A study demonstrated that using Al(TFA)₃ during the sol-gel synthesis of aluminum fluoride resulted in superior optical clarity compared to traditional methods. The resulting films exhibited enhanced light transmission properties, making them suitable for use in high-performance optics.

Case Study 2: Biochemical Reagent Preparation

Research involving Al(TFA)₃ highlighted its effectiveness as a reagent in synthesizing radiolabeled compounds for PET imaging studies. The compound's ability to form stable complexes facilitated the development of tracers with high radiochemical purity.

Mecanismo De Acción

The mechanism by which aluminium tris(trifluoroacetate) exerts its effects is largely dependent on its ability to coordinate with other molecules. The aluminium ion can form stable complexes with various ligands, facilitating catalytic processes. The trifluoroacetate groups can also participate in stabilizing reaction intermediates, enhancing the efficiency of certain chemical reactions.

Comparación Con Compuestos Similares

Aluminium chloride: Unlike aluminium tris(trifluoroacetate), aluminium chloride is more commonly used in Friedel-Crafts reactions and has different solubility properties.

Aluminium nitrate: This compound is used in different applications, such as in the preparation of other aluminium compounds and in water treatment processes.

Uniqueness: Aluminium tris(trifluoroacetate) is unique due to its trifluoroacetate groups, which impart distinct chemical properties such as high solubility in organic solvents and the ability to act as a catalyst in specific reactions. This makes it particularly useful in applications where these properties are advantageous.

Actividad Biológica

Aluminium tris(trifluoroacetate) (Al(TFA)₃) is a coordination compound formed from one aluminium ion and three trifluoroacetate anions. It has garnered attention in various fields, including materials science, organic chemistry, and biochemistry, due to its unique properties and biological activities.

- Molecular Formula : C₆AlF₉O₆

- Solubility : Soluble in organic solvents, which allows for versatile applications in chemical reactions.

Aluminium tris(trifluoroacetate) exhibits biological activity primarily through its interaction with cellular components, leading to various biochemical effects.

- Enzyme Interaction : The compound can bind to enzymes and proteins, potentially inhibiting or activating their functions. For example, it has been shown to inhibit enzymes involved in DNA replication and repair, which may alter gene expression and cellular functions.

- Cellular Effects : In vitro studies indicate that Al(TFA)₃ can inhibit the proliferation of osteoblasts and chondrocytes, cells crucial for bone and cartilage formation. This inhibition suggests potential implications for bone health and development.

- Metabolic Pathways : The compound influences several metabolic pathways by modulating the activity of key metabolic enzymes. It has been observed to affect carbohydrate metabolism, lipid metabolism, and protein synthesis.

Dosage Effects

The biological effects of aluminium tris(trifluoroacetate) are dose-dependent:

- Low Doses : Minimal impact on cellular functions.

- High Doses : Associated with significant toxicity, including liver hypertrophy in animal models.

Pharmacokinetics

Aluminium tris(trifluoroacetate) demonstrates stability under standard laboratory conditions, with minimal degradation over time. Its transport within cells is facilitated by specific transporters and binding proteins, allowing it to reach various cellular compartments.

Case Studies

Several studies have explored the biological implications of aluminium tris(trifluoroacetate):

- In Vitro Studies : Research has shown that Al(TFA)₃ can lead to cellular apoptosis in specific cell lines when administered at elevated concentrations. This effect is particularly pronounced in osteoblasts, suggesting a detrimental impact on bone health.

- Animal Models : In studies involving rodents, high doses of Al(TFA)₃ resulted in observable liver damage and alterations in metabolic function, indicating potential risks associated with exposure to this compound.

Comparative Analysis

| Parameter | Low Dose Effects | High Dose Effects |

|---|---|---|

| Cellular Proliferation | Minimal inhibition | Significant inhibition |

| Enzyme Activity | Little to no change | Inhibition of key metabolic enzymes |

| Toxicity | Generally safe | Liver hypertrophy observed |

Propiedades

IUPAC Name |

aluminum;2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2HF3O2.Al/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYDXYVSFFWRER-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6AlF9O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626829 | |

| Record name | Aluminium tris(trifluoroacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36554-89-9 | |

| Record name | Aluminium tris(trifluoroacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.